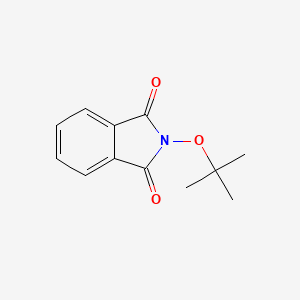

N-(tert-butoxy)phthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2,3)16-13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTJSQNQTLDHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(tert-butoxy)phthalimide (CAS 15263-20-4)

Introduction

N-(tert-butoxycarbonyloxy)phthalimide, hereafter referred to as Boc-ON-Phth, is a crystalline solid that serves as a highly efficient reagent in modern organic synthesis. While structurally related to the classic Gabriel reagent, its primary utility lies not in the introduction of a protected nitrogen but as a stable, easy-to-handle electrophilic source for the tert-butoxycarbonyl (Boc) group. The Boc group is arguably one of the most vital amine-protecting groups in peptide synthesis, medicinal chemistry, and complex molecule synthesis due to its stability under a wide range of nucleophilic and basic conditions and its facile removal under mild acidic conditions.[1]

This guide provides an in-depth exploration of Boc-ON-Phth, from its fundamental properties and synthesis to its core applications, reaction mechanisms, and detailed experimental protocols. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent to streamline synthetic pathways and enhance productivity.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are paramount for its effective and safe use in a laboratory setting. Boc-ON-Phth is a white to off-white crystalline powder.[1][2] Its key identifiers and properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 15263-20-4[3] |

| IUPAC Name | tert-butyl (1,3-dioxoisoindol-2-yl) carbonate[4] |

| Synonyms | N-(tert-Butoxycarbonyloxy)phthalimide, tert-Butyl Phthalimido Carbonate, Carbonic Acid tert-Butyl Phthalimido Ester[1][4][5] |

| Molecular Formula | C₁₃H₁₃NO₅[2][3] |

| SMILES | CC(C)(C)OC(=O)ON1C(=O)C2=CC=CC=C2C1=O[3][4] |

| InChI Key | MCWXBNWFVFOQAS-UHFFFAOYSA-N[3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 263.25 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 118 °C (with decomposition) | [3][5] |

| Purity (Typical) | ≥95% - 99% (HPLC) | [1][2] |

| Storage Temperature | 2-8 °C, under inert gas | [1][2] |

| Key Sensitivities | Air sensitive |[1] |

Synthesis of N-(tert-butoxy)phthalimide

The logical and most common synthetic pathway to Boc-ON-Phth involves the reaction of N-hydroxyphthalimide with an electrophilic "Boc" source, typically di-tert-butyl dicarbonate (Boc₂O). This reaction is an O-acylation where the hydroxylamine oxygen of N-hydroxyphthalimide acts as the nucleophile. The reaction is generally performed in the presence of a non-nucleophilic base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct.

Caption: Plausible synthesis of this compound.

Core Application: Amine Protection

The principal application of Boc-ON-Phth is the tert-butoxycarbonylation of primary and secondary amines. This reaction transforms the nucleophilic and often reactive amine into a stable carbamate, preventing it from participating in undesired side reactions during subsequent synthetic steps.[2] The phthalimide portion of the reagent is an excellent leaving group, facilitating a clean and efficient transfer of the Boc moiety.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the Boc group. The resulting tetrahedral intermediate then collapses, expelling the stable N-hydroxyphthalimide anion as the leaving group. A proton transfer, often facilitated by a mild base or another equivalent of the starting amine, yields the final N-Boc protected amine and N-hydroxyphthalimide as a byproduct.

Caption: Mechanism of amine protection using Boc-ON-Phth.

The key advantage of using Boc-ON-Phth over the more common Boc₂O is often its solid nature and stability, which can simplify handling and stoichiometry calculations. Furthermore, the N-hydroxyphthalimide byproduct is typically easy to remove via aqueous workup or crystallization.

Advanced Applications: Radical Chemistry

While direct use of Boc-ON-Phth in radical chemistry is less common, the parent scaffold, N-hydroxyphthalimide (NHPI) esters, are powerful precursors for generating carbon- and nitrogen-centered radicals under visible-light photoredox conditions.[6] These redox-active esters can participate in a wide array of transformations, including decarboxylative cross-coupling reactions.[7] This highlights the versatility of the phthalimide-N-oxy scaffold in enabling modern synthetic methodologies beyond simple protection chemistry.

Experimental Protocols

The following protocols are representative procedures for the application and subsequent cleavage related to the use of phthalimide-based reagents.

Protocol 1: General Procedure for N-tert-Butoxycarbonylation of a Primary Amine

This protocol describes a general method for protecting a primary amine using an electrophilic Boc source like Boc-ON-Phth. The choice of solvent and base may be optimized for specific substrates.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile, approx. 0.1-0.5 M).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.), to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the proton released from the amine.

-

Reagent Addition: Add this compound (1.05 eq.) to the stirred solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).[8]

-

Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., Dichloromethane). Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove N-hydroxyphthalimide byproduct), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[8]

Protocol 2: Deprotection of N-Substituted Phthalimide via Hydrazinolysis

After the Boc-protected amine has been used in further synthetic steps, it may be necessary to remove the phthalimide group if it was introduced via a Gabriel-type synthesis. The standard method for this cleavage is hydrazinolysis.

-

Preparation: Dissolve the N-substituted phthalimide (1.0 eq.) in a solvent mixture, such as 1:5 Dichloromethane/Ethanol.

-

Reagent Addition: Add hydrazine hydrate (excess, e.g., 10 eq.) or methylhydrazine (1.3 eq.) dropwise to the solution at 0 °C or room temperature.[9]

-

Reaction: Stir the reaction at room temperature for 12 hours. A precipitate (phthalhydrazide) will typically form.

-

Workup: Filter the reaction mixture to remove the precipitated solids.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue, containing the desired primary amine, can then be purified by extraction, distillation, or chromatography as appropriate for the specific product.

Caption: General workflow for amine protection and deprotection.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Boc-ON-Phth should be handled with care, following standard laboratory safety procedures.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | Statement |

|---|---|

| Hazard Statements | H302: Harmful if swallowed.[5]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

-

Handling: Use in a well-ventilated area or a fume hood. Avoid formation of dust. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) due to its air sensitivity.[1]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and efficient reagent for the introduction of the Boc protecting group onto amines. Its solid nature, high reactivity, and the straightforward removal of its byproducts make it an attractive alternative to other Boc-transfer reagents. A thorough understanding of its properties, mechanism, and handling procedures, as outlined in this guide, enables chemists to leverage its full potential in complex synthetic endeavors, contributing to advancements in pharmaceutical development and materials science.

References

- Google Patents. Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.

-

Master Organic Chemistry. The Gabriel Synthesis. (2025). [Link]

-

Wikipedia. N-Hydroxyphthalimide. [Link]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

- Google Patents. Synthesis process of N-hydroxyl phthalimide.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Davies, H. M., & Lee, G. H. (2013). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 15(11), 2680–2683. [Link]

-

Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2021). [Link]

-

Organic Chemistry Portal. Phthalimides. [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

National Center for Biotechnology Information. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]

-

ResearchGate. Lithium tert-Butoxide-Mediated Efficient Transesterification of N-Hydroxyphthalimide Esters toward Oxime Functionalization. [Link]

-

ResearchGate. Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. [Link]

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phthalimides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]

Navigating Amine Protection: A Technical Showdown Between tert-Butyl Phthalimido Carbonate and Boc Anhydride

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its robustness under various conditions and its facile, acid-labile removal.[1] The quintessential reagent for its installation has long been di-tert-butyl dicarbonate, universally known as Boc anhydride. However, the repertoire of Boc-donating agents extends to lesser-known, yet potentially advantageous, compounds such as tert-butyl phthalimido carbonate.

This in-depth technical guide provides a comprehensive comparative analysis of these two key reagents. Moving beyond a simple procedural outline, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, the inherent trustworthiness of the described protocols, and a foundational grounding in established chemical principles. Every key claim is substantiated with citations to authoritative literature, ensuring scientific integrity.

The Incumbent: Di-tert-butyl Dicarbonate (Boc Anhydride)

Di-tert-butyl dicarbonate, or Boc anhydride, is the most widely used reagent for the introduction of the Boc protecting group onto an amine.[2] Its commercial availability, high reactivity, and generally clean reaction profiles have cemented its status as the go-to choice for chemists globally.

Physicochemical Properties and Handling

Boc anhydride is a low-melting solid or colorless liquid that is soluble in most organic solvents.[2] However, it is sensitive to moisture and can slowly decompose to tert-butanol and carbon dioxide, leading to pressure buildup in sealed containers.[2] For this reason, it is typically supplied in plastic bottles and should be stored in a cool, dry place.[2][3] While widely used, Boc anhydride is a flammable solid and is fatal if inhaled, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]

Mechanism of Action

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the innocuous byproducts tert-butanol and carbon dioxide gas.[1] The reaction can be effectively catalyzed by bases such as triethylamine or 4-(dimethylamino)pyridine (DMAP).[1]

Experimental Workflow: Boc Protection using Boc Anhydride

Caption: Generalized workflow for the Boc protection of an amine using Boc anhydride.

Step-by-Step Experimental Protocol for Boc Protection with Boc Anhydride

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (1.1-1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.0-1.2 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

The Challenger: tert-Butyl Phthalimido Carbonate

tert-Butyl phthalimido carbonate, also known as N-(tert-butoxycarbonyloxy)phthalimide, is a less common but viable alternative for introducing the Boc group.[6][7] It is a white to off-white crystalline solid with a melting point of approximately 118 °C (with decomposition).

Synthesis and Inferred Reactivity

While detailed synthetic procedures in peer-reviewed literature are scarce, the synthesis of the related N-(tert-butoxycarbonylmethoxy)phthalimide is achieved by reacting N-hydroxyphthalimide with tert-butyl bromoacetate in the presence of potassium carbonate.[8] This suggests that tert-butyl phthalimido carbonate can likely be synthesized from the reaction of N-hydroxyphthalimide with a suitable tert-butoxycarbonylating agent.

The reactivity of tert-butyl phthalimido carbonate in amine protection is predicated on the electrophilicity of its carbonate carbonyl carbon. The phthalimido group, being electron-withdrawing, enhances the electrophilicity of the carbonyl, making it susceptible to nucleophilic attack by an amine.

A Mechanistic Postulate

The reaction mechanism is analogous to that of Boc anhydride. The amine attacks the carbonate carbonyl, leading to a tetrahedral intermediate. The key difference lies in the leaving group. In this case, the intermediate collapses to expel N-hydroxyphthalimide. N-hydroxyphthalimide is a known, stable leaving group, and its anion is resonance-stabilized.[9]

Logical Relationship: Reagent Structures and Byproducts

Caption: Comparison of reagents and their respective byproducts in Boc protection.

Inferred Experimental Protocol for Boc Protection with tert-Butyl Phthalimido Carbonate

Disclaimer: The following is a generalized, inferred protocol based on the known reactivity of similar compounds, as specific literature procedures are not widely available.

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., DCM, THF, or acetonitrile).

-

Reagent Addition: Add tert-butyl phthalimido carbonate (1.0-1.2 equivalents) to the solution.

-

Base Addition (Optional): A non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) may be added to facilitate the reaction, particularly for less nucleophilic amines or amine hydrohalide salts.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require gentle heating depending on the reactivity of the amine.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine to remove the N-hydroxyphthalimide byproduct and any remaining base. Dry the organic layer and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Comparative Analysis: A Head-to-Head Evaluation

| Feature | Boc Anhydride | tert-Butyl Phthalimido Carbonate |

| Molecular Weight | 218.25 g/mol | 263.25 g/mol [10] |

| Physical State | Low-melting solid or liquid[2] | Crystalline solid |

| Reactivity | High, often rapid at room temp. | Likely moderate, may require heating |

| Byproducts | tert-Butanol and CO₂ (volatile)[1] | N-Hydroxyphthalimide (solid)[9] |

| Work-up | Simple aqueous wash | Aqueous wash to remove solid byproduct |

| Handling/Safety | Moisture sensitive, pressure buildup[2] | Likely more stable, less pressure risk |

| Atom Economy | Less efficient | More efficient |

Expert Insights and Causality

The choice between Boc anhydride and tert-butyl phthalimido carbonate is not merely one of availability but is rooted in the desired experimental outcomes and practical considerations.

-

Reaction Kinetics and Purity: The high reactivity of Boc anhydride ensures rapid and often complete conversion, which is advantageous for high-throughput synthesis. Its volatile byproducts are a significant benefit, simplifying purification to a mere evaporation in many cases. In contrast, the solid N-hydroxyphthalimide byproduct from the phthalimido carbonate necessitates a more rigorous aqueous work-up and potentially chromatography for its complete removal.

-

Stability and Handling: tert-Butyl phthalimido carbonate, as a stable crystalline solid, may offer advantages in terms of handling and long-term storage. The propensity of Boc anhydride to decompose and generate gas pressure is a known safety concern that requires careful management.[2]

-

Specialized Applications: For substrates sensitive to the slightly acidic nature of the tert-butyl carbonate leaving group before its decomposition, the phthalimido carbonate might offer a milder reaction environment, although this is a theoretical consideration that would require experimental validation.

Conclusion: Selecting the Optimal Reagent

For the vast majority of applications in research and drug development, Boc anhydride remains the reagent of choice due to its high reactivity, the convenience of its volatile byproducts, and its extensive documentation in the scientific literature.[2] The simplicity of the reaction work-up often outweighs the handling precautions it requires.

tert-Butyl phthalimido carbonate presents itself as a potentially useful alternative, particularly in scenarios where enhanced stability and handling are prioritized over reaction speed and ease of purification. Its higher atom economy is also a consideration in process chemistry. However, the current lack of extensive literature and commercially available, detailed protocols for its use makes it a more exploratory choice.

Ultimately, the optimal reagent is dictated by the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, and the desired purity of the final product. This guide provides the foundational knowledge for researchers to make an informed and scientifically sound decision.

References

- CN105111128A - Method for preparing N-hydroxyphthalimide - Google P

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC - NIH. (URL: [Link])

-

Synthesis of N-(tert-butoxycarbonylmethoxy)phthalimide - PrepChem.com. (URL: [Link])

-

Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines | Request PDF - ResearchGate. (URL: [Link])

-

N-(tert-Butyloxycarbonylamino)phthalimide | Request PDF - ResearchGate. (URL: [Link])

-

Safety Data Sheet: Di-tert-butyl dicarbonate - Carl ROTH. (URL: [Link])

-

Safety Data Sheet - AAPPTec. (URL: [Link])

-

Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-(tert-Butoxycarbonyloxy)phthalimide | 15263-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

tert-butoxyl radical generation from phthalimide derivatives

tert-Butoxyl Radical Generation via -(tert-Butoxy)phthalimide: A Bench-Stable Redox Protocol

Executive Summary: The Shift from Peroxides to Redox-Active Precursors

The tert-butoxyl radical (

This guide details a superior, field-proven methodology using

Mechanistic Foundation: Reductive Fragmentation

The superiority of the phthalimide protocol lies in its activation mechanism. Traditional peroxides rely on homolytic bond cleavage (

The Mesolytic Cleavage Pathway

The generation of

-

SET Activation: A reductant (photocatalyst* or cathode) donates one electron to the neutral

-(tert-butoxy)phthalimide (1 ). -

Radical Anion Formation: This forms a transient radical anion species

. -

Fragmentation: The N–O bond cleaves (mesolysis), expelling the stable phthalimide anion (Phth

) and releasing the reactive tert-butoxyl radical (

Once generated,

Visualization: Photoredox Catalytic Cycle

Figure 1: Photoredox catalytic cycle utilizing reductive quenching to generate tert-butoxyl radicals.

Synthesis of the Precursor[2][3]

Commercial availability of

Protocol: Alkylation of NHPI

Reaction:

Materials:

- -Hydroxyphthalimide (NHPI) (1.0 equiv)

-

tert-Butyl bromide (1.5 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Charge a flame-dried round-bottom flask with NHPI (10 mmol) and anhydrous DMF (0.5 M).

-

Base Addition: Add DBU dropwise at 0 °C. The solution will turn deep red/orange (formation of the N-oxyl anion).

-

Alkylation: Add tert-butyl bromide slowly.

-

Reaction: Warm to 50 °C and stir for 12–24 hours. Monitor by TLC (NHPI streaks; product is a distinct non-polar spot).

-

Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF and unreacted NHPI salts. Wash with 1M NaOH (critical step to remove trace NHPI).

-

Purification: Recrystallize from EtOH/Hexanes or flash chromatography (SiO₂, Hex/EtOAc).

Quality Control:

-

¹H NMR (CDCl₃): Look for the diagnostic tert-butyl singlet at

ppm and the phthalimide aromatic multiplet at -

Absence of OH: Ensure no broad singlet at

ppm (indicates residual NHPI).

Activation Protocols

Two primary methods exist for activation: Photochemical (mild, highly selective) and Electrochemical (scalable, reagent-free).

Method A: Visible Light Photoredox (The Chen Protocol)

This method utilizes a reductive quenching cycle. The Hantzsch ester serves as the terminal electron and proton source.

| Component | Reagent | Role |

| Precursor | Radical Source | |

| Catalyst | Photoredox Mediator | |

| Reductant | Hantzsch Ester (HE) (1.0–1.5 eq) | Electron Donor |

| Solvent | DCM or MeCN | Medium |

| Light Source | Blue LEDs (450 nm) | Excitation |

Experimental Procedure:

-

Add precursor (0.2 mmol), photocatalyst, and Hantzsch ester to a reaction tube.

-

Add substrate (e.g., hydrocarbon for C-H abstraction) if performing intermolecular HAT.

-

Degas via freeze-pump-thaw (3 cycles) or vigorous

sparging (15 min). Note: -

Irradiate with Blue LEDs at room temperature for 12–24 h.

-

Observation: The reaction mixture typically transitions from orange (Ru) to a darker hue as HE is consumed.

Method B: Electrochemical Generation

For scale-up, electrochemistry avoids the atom-economy waste of the Hantzsch ester.

Setup:

-

Cell: Undivided cell (glassy carbon cathode, Pt anode).

-

Electrolyte:

or -

Conditions: Constant Current (CCE) or Constant Potential (CPE) at the reduction potential of the phthalimide (

to

Workflow:

-

Dissolve

-(tert-butoxy)phthalimide in electrolyte solution. -

Apply current (

). -

The radical anion forms at the cathode and fragments.

-

-BuO

Applications & Data Comparison

The primary utility of this system is C(sp³)–H Allylation/Alkenylation . The

Comparison: Peroxide vs. Phthalimide Protocol

| Feature | Peroxide (DTBP) | Phthalimide Protocol | Advantage |

| Temperature | >110 °C (Thermal) | 25 °C (Photochemical) | Functional group tolerance |

| Safety | Explosive, Volatile | Stable Solid | Bench-top handling |

| Activation | Homolysis ( | SET (Redox) | Tunable via catalyst potential |

| Selectivity | Low (Thermodynamic control) | High (Kinetic control) | Better regioselectivity |

Experimental Workflow Diagram

Figure 2: Standard operational workflow for photoredox generation of t-BuO radicals.

Troubleshooting & Safety

-

Incomplete Conversion:

-

Cause: Quenching of the excited photocatalyst by oxygen.

-

Fix: Ensure rigorous degassing. Use a Schlenk line.

-

-

Side Reactions (Beta-Scission):

-

Context:

-BuO -

Control: While

-scission is slower for

-

-

Reagent Purity:

-

Commercial Hantzsch ester can degrade. Recrystallize from EtOH if the reaction turns dark immediately upon mixing.

-

References

-

Chen, Y., et al. (2015).[1] "Generation of Alkoxyl Radicals by Photoredox Catalysis Enables Selective C(sp3)-H Functionalization under Mild Reaction Conditions." Angewandte Chemie International Edition, 54(6), 1883-1887. Link

-

Kim, S., et al. (1998).[2] "Facile Generation of Alkoxy Radicals from N-Alkoxyphthalimides." Synlett, 1998(5), 471-472.[3] Link

-

López-Rivas, M., Frontana-Uribe, B. A., et al. (2023).[4] "Access to carbonyl compounds via the electroreduction of N-benzyloxyphthalimides." Electrochimica Acta, 439, 141655. Link

-

Zlotorzynska, M., & Sammis, G. M. (2011).[3] "Photoinduced Electron-Transfer-Promoted Redox Fragmentation of N-Alkoxyphthalimides." Organic Letters, 13(24), 6264–6267. Link

N-Hydroxyphthalimide (NHPI) Ester Derivatives: A Technical Guide to Redox-Active Esters in Organic Synthesis

Executive Summary: The Renaissance of Carboxylic Acids

For decades, carboxylic acids were viewed primarily as nucleophiles (via carboxylates) or electrophiles (via acyl chlorides/anhydrides). The emergence of N-hydroxyphthalimide (NHPI) esters —often termed Redox-Active Esters (RAEs) —has fundamentally altered this landscape. By converting the native carboxyl group into a radical precursor, NHPI esters allow chemists to treat ubiquitous carboxylic acids as alkyl halide surrogates.[1]

This guide details the operational frameworks for utilizing NHPI esters in radical cross-coupling, focusing on their stability, ease of synthesis, and unique reactivity profile compared to historical alternatives like Barton esters.[2]

Mechanistic Foundations

The utility of NHPI esters lies in their specific redox potential (approx. -1.2 to -1.4 V vs SCE). Unlike acyl chlorides, they are bench-stable; unlike Barton esters, they are not prone to thermal degradation at ambient temperatures.

The SET Activation Pathway

The core mechanism involves a Single Electron Transfer (SET) reduction, followed by rapid fragmentation.[3]

-

Reduction: An electron donor (photocatalyst, low-valent metal, or electrode) transfers an electron to the phthalimide

-system. -

Fragmentation: The resulting radical anion weakens the N–O bond.

-

Decarboxylation: The carboxyl radical rapidly extrudes CO

, generating a nucleophilic alkyl radical (

Mechanistic Visualization

The following diagram illustrates the activation pathway and the divergence into key reaction manifolds.

Caption: The reductive fragmentation pathway of NHPI esters converting carboxylic acids into reactive alkyl radicals.

Preparation of NHPI Esters

Synthesis of RAEs is robust and scalable. While commercial availability is increasing, in-house preparation is often more cost-effective.

Protocol A: Standard Carbodiimide Coupling

Best for: Primary, secondary, and most tertiary acids.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

N-Hydroxyphthalimide (1.0–1.1 equiv)

-

DIC (N,N'-Diisopropylcarbodiimide) or DCC (1.1 equiv)

-

DMAP (0.1 equiv, catalyst)

-

Solvent: DCM or THF (0.2–0.5 M)

Step-by-Step:

-

Dissolve the carboxylic acid and NHPI in dry DCM.

-

Add DMAP.

-

Cool to 0 °C (ice bath).

-

Add DIC dropwise. (DIC is preferred over DCC as the urea byproduct is soluble in DCM, simplifying workup, or easily removed in ether).

-

Warm to room temperature (RT) and stir for 3–12 hours.

-

Workup: Filter off any precipitated urea (if using DCC). Wash the organic layer with sat. NaHCO

(removes unreacted acid/NHPI) and brine. -

Purification: Flash chromatography (typically Hexanes/EtOAc). RAEs are usually white, crystalline solids.

Pro-Tip: For extremely hindered acids (e.g., tertiary centers), use the Mixed Anhydride Method (Ethyl chloroformate/Et

Key Application: Decarboxylative Cross-Coupling

The "killer application" for NHPI esters is the Nickel-catalyzed decarboxylative cross-coupling, popularized by the Baran and Weix groups. This allows the coupling of alkyl acids with aryl halides/zinc reagents, effectively replacing alkyl halides.[4]

Comparative Analysis: RAE vs. Alkyl Halides[1]

| Feature | Alkyl Halides | NHPI Esters (RAEs) |

| Source | Alcohols (via substitution) | Carboxylic Acids (native) |

| Stability | Variable (iodides light sensitive) | High (bench stable) |

| Steric Access | Difficult for tertiary | Excellent for tertiary |

| Mechanism | 2e⁻ Oxidative Addition (typically) | 1e⁻ Radical Capture |

| Cost | High for complex substrates | Low (Acid precursors cheap) |

Protocol: Ni-Catalyzed Arylation (Baran/Weix Conditions)

Target: Coupling a secondary RAE with an Aryl Iodide.

Reagents:

-

NHPI Ester (1.0 equiv)

-

Aryl Iodide (1.5 equiv)

-

Catalyst: NiCl

[4]·glyme (10 mol%) or Ni(OAc) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (20 mol%)

-

Reductant: Mn powder (2.0 equiv) or Zn dust

-

Solvent: DMF or DMA (0.1 M)

Workflow:

-

Glovebox/Schlenk: In a vial, combine Ni source, ligand, and metal reductant (Mn/Zn).

-

Add the NHPI ester and Aryl Iodide.

-

Add anhydrous solvent (DMF).

-

Stir vigorously at RT (or 40–60 °C for hindered substrates).

-

Monitoring: Reaction typically turns deep green/black (active Ni species).

-

Quench: Dilute with EtOAc, filter through Celite (remove metal dust), wash with 1M HCl (removes pyridine/Ni).

Catalytic Cycle Visualization

The mechanism relies on the interception of the alkyl radical by a Nickel species.

Caption: Dual-catalytic cycle showing the interplay between the Nickel oxidative addition and the radical generation from the NHPI ester.

Photochemical & Radical Applications

Beyond cross-coupling, NHPI esters are premier substrates for photoredox catalysis (Giese and Minisci reactions).

Giese Addition (Radical Conjugate Addition)

NHPI esters react with electron-deficient olefins (Michael acceptors) under visible light irradiation.

-

Catalyst: fac-Ir(ppy)

(1 mol%) or Organic Dyes (Eosin Y). -

Reductant: Hantzsch Ester (1.5 equiv) or DIPEA.

-

Condition: Blue LED, DMSO/MeCN.

-

Advantage: Allows construction of quaternary centers from tertiary acids.

Minisci Reaction

Functionalization of heterocycles (pyridines, quinolines) under acidic conditions.

-

System: NHPI Ester + Heterocycle + TFA (1 equiv).

-

Mechanism: The nucleophilic alkyl radical attacks the protonated (electron-deficient) heterocycle.

Expertise & Troubleshooting (The "Art" of RAEs)

As an application scientist, adhering to these nuances ensures reproducibility:

-

Moisture Sensitivity: While NHPI esters are stable, the nickel catalytic cycle is sensitive to water (protonation of aryl-Ni species). Use anhydrous DMF/DMA.

-

Reductant Activation: If using Mn or Zn, "activate" it with TMSCl (1-2 drops) if induction periods are observed.

-

Ligand Tuning:

-

dtbbpy: Standard for most couplings.

-

BiOx (Bis-oxazoline): Use for asymmetric couplings or difficult secondary acids.

-

Terpyridine: Often used in Fe-catalyzed variants.

-

-

Side Reactions:

-

Proto-decarboxylation (R-H): Indicates hydrogen atom abstraction (HAT) from solvent. Switch to less abstractable solvents (e.g., from THF to MeCN or Benzene).

-

Elimination (to alkene): Common with tertiary radicals. Lower temperature or increase catalyst loading to favor capture over elimination.

-

References

-

Okada, K., et al. (1988).[2] Decarboxylative alkylation via photolysis of N-hydroxyphthalimide esters.

-

Cornella, J., Baran, P. S., et al. (2016).[4][5] Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters. [4]

-

Huihui, K. M. M., Weix, D. J., et al. (2016).[1] Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides.

-

Prankitsade, T., et al. (2018). Application of N-Hydroxyphthalimide Esters in Organic Synthesis.

-

Qin, T., Baran, P. S., et al. (2016).[4][5] A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents.[6]

Sources

Technical Guide: Photochemical Fragmentation of N-(tert-butoxy)phthalimide

The following is an in-depth technical guide on the photochemical fragmentation of N-(tert-butoxy)phthalimide, designed for researchers and drug development professionals.

Executive Summary

This compound is a specialized photochemical precursor used to generate tert-butoxyl radicals (

This capability allows for the precise initiation of Hydrogen Atom Transfer (HAT) processes and C–H functionalization in temperature-sensitive substrates, making it a valuable tool in late-stage drug functionalization and mechanistic radical probes.

Part 1: Mechanistic Foundations[1]

The utility of this compound lies in its clean fragmentation pathway. Upon photoexcitation, the molecule enters an excited state that rapidly relaxes via N–O bond homolysis.[1]

The Fragmentation Pathway

The cleavage yields two distinct radical species:

-

The tert-Butoxyl Radical (

-BuO•): An aggressive electrophilic oxygen-centered radical (Bond Dissociation Energy of formed O–H bond -

The Phthalimidyl Radical (Phth-N•): A nitrogen-centered radical that is relatively persistent but less reactive toward C–H bonds compared to the alkoxyl radical. It often serves as a chain carrier or undergoes reduction to phthalimide.

Mechanistic Diagram

The following diagram illustrates the photochemical excitation and subsequent homolysis/HAT pathways.

Figure 1: Mechanistic pathway of this compound photolysis and subsequent Hydrogen Atom Transfer (HAT).

Part 2: Synthetic Utility & Applications[1][2][3][4]

Why Use this compound?

| Feature | Advantage |

| Room Temperature Activation | Avoids thermal decomposition of sensitive substrates common with peroxide initiators. |

| Clean Radical Source | Generates |

| Tunable Reactivity | The |

| Mechanistic Probe | Used to distinguish between radical and ionic pathways in complex reaction mechanisms. |

Key Applications

-

C(sp³)–H Functionalization: Initiating radical chains for halogenation, alkylation, or amination of unactivated alkanes.[1]

-

Polymerization Initiation: Serving as a photo-initiator for acrylate polymerization where thermal initiation is detrimental.

-

Kinetic Studies: Measuring absolute rate constants of hydrogen abstraction by generating a burst of radicals via laser flash photolysis.

Part 3: Experimental Protocols

Synthesis of this compound

Direct alkylation of N-hydroxyphthalimide (NHPI) with tert-butyl halides is difficult due to competing elimination reactions. The Imidate Method is recommended for high purity.

Reagents:

-

tert-Butyl 2,2,2-trichloroacetimidate[1]

-

Boron trifluoride etherate (BF₃[1]·OEt₂)

-

Dichloromethane (DCM) or THF (anhydrous)[1]

Protocol:

-

Dissolution: Dissolve NHPI (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen atmosphere.

-

Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.2 equiv) to the solution.

-

Catalysis: Cool to 0°C and slowly add catalytic BF₃·OEt₂ (0.1 equiv).[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 3–12 hours. Monitor by TLC (disappearance of NHPI).[1]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[3] Wash organic layer with water and brine.

-

Purification: Dry over MgSO₄ and concentrate. Recrystallize from ethanol/hexane to yield white crystals.

General Photolysis Procedure (C–H Abstraction)

This protocol describes the generation of alkyl radicals from a substrate (R-H).[1]

Equipment:

-

Photochemical reactor (Rayonet or LED setup) emitting at 300 nm or 350 nm .[1]

-

Quartz or Pyrex reaction vessels (Quartz is required for 300 nm; Pyrex filters <290 nm but transmits 350 nm).[1]

Step-by-Step Workflow:

-

Preparation: In a quartz tube, dissolve this compound (1.0 equiv) and the Substrate (R-H, 5–10 equiv) in degassed benzene or acetonitrile (0.1 M).

-

Note: Excess substrate is used to ensure efficient trapping of the

-BuO• radical.

-

-

Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (which quenches radicals).

-

Irradiation: Place the vessel in the photoreactor. Turn on the cooling fan (maintain Temp < 30°C). Irradiate at 350 nm.

-

Monitoring: Monitor reaction progress by GC-MS or NMR. The

-BuO• radical will abstract H from R-H to form -

Termination: Once the precursor is consumed, turn off the lamp.

-

Isolation: Concentrate the solvent. The phthalimidyl radical typically converts to phthalimide (precipitate) or N-substituted phthalimide byproducts, which can be removed by filtration or column chromatography.[1]

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen quenching | Ensure rigorous degassing (freeze-pump-thaw x3 is superior to sparging). |

| Side Reactions | Light wavelength too low (<300 nm) | Use a Pyrex filter to cut off high-energy UV that might degrade the substrate.[1] |

| Precipitation | Phthalimide insolubility | Phthalimide (byproduct) is insoluble in benzene/DCM.[1] Filter the reaction mixture before analysis. |

| Slow Reaction | Low Quantum Yield | Increase light intensity or concentration. Ensure the solvent does not absorb at the irradiation wavelength (avoid Acetone). |

Solvent Effects[1][4][6][7]

-

Benzene/Chlorobenzene: Ideal for radical reactions due to low H-abstraction rates by

-BuO• from the solvent itself. -

Acetonitrile: Good for polar substrates but may participate in electron transfer processes.

-

Avoid: Ethers (THF, Diethyl ether) as they are easily abstracted by

-BuO[1]•, competing with the substrate.[1]

Part 5: Safety Considerations

-

UV Radiation: High-intensity UV light is damaging to eyes and skin. Always operate photoreactors inside a light-proof enclosure with interlocks. Wear UV-blocking eyewear.

-

Radical Hazards: While this compound is stable at room temperature, avoid heating dry solids.[1]

-

Chemical Toxicity: Alkyl trichloroacetimidates are irritants. NHPI is a skin sensitizer. Handle all reagents in a fume hood.

References

-

Kim, S. S., et al. "Photochemical generation of alkoxyl radicals from N-alkoxyphthalimides."[1] Tetrahedron Letters, vol. 32, no. 44, 1991, pp. 6399-6402.[1] Link

- Foundational paper describing the synthesis and photolysis mechanism.

-

Okada, K., et al. "Photochemical generation of radicals from N-hydroxyphthalimide esters."[1][2] Journal of the American Chemical Society, vol. 113, no.[1][4] 22, 1991, pp. 8533-8535.[1] Link[1]

- Establishes the photochemistry of the phthalimide-N-O bond.

-

Bietti, M., et al. "Hydrogen Abstraction by tert-Butoxyl Radicals.[1] A Laser Flash Photolysis Study." Journal of Organic Chemistry, vol. 68, no. 18, 2003, pp. 6991-6996.[1] Link

- Provides kinetic data and validates the use of precursors for clean t-BuO• gener

-

Recupero, F., & Punta, C. "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide."[1] Chemical Reviews, vol. 107, no.[1] 9, 2007, pp. 3800-3842.[1] Link

- Comprehensive review on NHPI deriv

Sources

- 1. A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters | MDPI [mdpi.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Note: Selective Amine Protection via N-(tert-Butoxycarbonyloxy)phthalimide

This Application Note provides a comprehensive technical guide for the selective protection of amines using N-(tert-Butoxycarbonyloxy)phthalimide (commonly abbreviated as Boc-OPhth or Boc-PI ).

While often colloquially referred to as "N-Boc-phthalimide," it is critical to distinguish the active reagent (a carbonate, 1 ) from N-Boc-phthalimide (an amide). This protocol focuses on Reagent 1 due to its superior chemoselectivity and unique workup advantages over traditional reagents like Boc₂O.

Executive Summary

The protection of primary and secondary amines as tert-butyl carbamates (Boc groups) is a ubiquitous transformation in medicinal chemistry.[1] While Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, it suffers from poor selectivity in the presence of nucleophilic alcohols or phenols and generates tert-butanol as a byproduct, which can complicate purification.

N-(tert-Butoxycarbonyloxy)phthalimide (Boc-OPhth) offers a robust alternative. It functions as a "Boc-transfer" reagent that reacts selectively with amines while leaving hydroxyl groups untouched. Crucially, its leaving group, N-Hydroxyphthalimide (NHPI) , is water-soluble in basic media, allowing for a self-validating workup where the removal of the byproduct is visually indicated by a color change (colorless to red/orange in base).

Reagent Profile & Mechanism

The Reagent

-

Name: N-(tert-Butoxycarbonyloxy)phthalimide

-

CAS: 15263-20-4

-

Abbreviation: Boc-OPhth

-

Physical State: Crystalline Solid (Mp: 116–118 °C)

-

Stability: High (Non-hygroscopic, unlike Boc₂O)

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the carbonate carbonyl of Boc-OPhth. This expels the N-hydroxyphthalimide anion, which is subsequently protonated or sequestered by the base.

Figure 1: Mechanistic pathway of Boc transfer. The driving force is the release of the stable N-hydroxyphthalimide leaving group.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Selective mono-protection of a primary amine in the presence of a secondary alcohol.

Materials:

-

Substrate: Amino-alcohol (1.0 equiv)

-

Reagent: Boc-OPhth (1.05 – 1.10 equiv)

-

Base: Triethylamine (Et₃N) (1.1 – 1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M concentration]

Step-by-Step Workflow:

-

Preparation: Dissolve the amine substrate (1.0 equiv) in DCM (10 mL per mmol).

-

Activation: Add Et₃N (1.1 equiv) to the stirring solution.

-

Addition: Add solid Boc-OPhth (1.05 equiv) in a single portion.

-

Note: The reaction is slightly exothermic but usually does not require cooling unless performed on >50g scale.

-

-

Monitoring: Stir at Room Temperature (20–25 °C).

-

TLC Monitoring: The spot for Boc-OPhth (Rf ~0.6 in 1:1 Hex/EtOAc) should disappear. The byproduct NHPI is highly polar and stays at the baseline or streaks.

-

-

Quench & Workup (The "Self-Validating" Step):

-

Dilute the reaction mixture with DCM.

-

Wash 1: Wash with saturated aqueous NaHCO₃ or 10% Na₂CO₃ .

-

Observation: The aqueous layer will turn bright yellow/orange or red . This is the ionized NHPI.

-

Wash 2: Repeat the carbonate wash until the aqueous layer is colorless. This confirms complete removal of the byproduct.

-

Wash 3: Water or Brine.

-

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate.

Quantitative Comparison: Boc-OPhth vs. Boc₂O

| Feature | Boc-OPhth Protocol | Boc₂O Protocol |

| Selectivity (Amine vs OH) | High (>99:1) | Moderate (Requires control) |

| Byproduct | N-Hydroxyphthalimide (Solid) | tert-Butanol (Liquid) |

| Byproduct Removal | Extraction (Basic Wash) | Evaporation / Chromatography |

| Thermal Stability | Stable Solid (>100°C) | Low (Melts ~23°C, degrades) |

| Reaction Rate | Moderate (1–4 h) | Fast (30 min – 2 h) |

| Atom Economy | Lower (Large leaving group) | Higher |

Chemoselectivity & Scope

The primary advantage of Boc-OPhth is its inability to react with hydroxyl groups under mild conditions, a common side reaction with Boc₂O (which can form carbonates).

Experimental Data Summary (Yields):

-

Phenylalanine methyl ester: 96% Yield

-

Serine methyl ester (Free OH): 94% Yield (Exclusive N-protection)

-

p-Aminophenol: 92% Yield (Exclusive N-protection)

Figure 2: Operational workflow emphasizing the visual checkpoint during workup.

Troubleshooting & Optimization

Solubility Issues

If the amine is a salt (e.g., HCl salt), solubility in DCM may be poor.

-

Solution: Use a biphasic system (DCM/Water) with NaHCO₃ as the base, or switch to DMF/DIEA. Boc-OPhth is soluble in DMF.

Slow Reaction

Sterically hindered amines (e.g., tert-leucine) may react slowly.

-

Solution: Heat to 40–50 °C. Unlike Boc₂O, Boc-OPhth is thermally stable and will not decompose rapidly at these temperatures.

Removal of Byproduct

If the red color persists in the organic layer:

-

Cause: The NHPI is not fully deprotonated.

-

Solution: Ensure the aqueous wash is sufficiently basic (pH > 8). Use 1M Na₂CO₃ instead of NaHCO₃ if necessary.

References

-

Original Methodology: Gross, H.; Bilk, L. "Über die Verwendung von N-tert-Butyloxycarbonyloxy-phthalimid zur Synthese von N-tert-Butyloxycarbonyl-aminosäuren." Justus Liebigs Annalen der Chemie, 1968 , 725, 212–219.

-

Reagent Utility & Review: Katsumi, T.; et al. "Selective protection of amino groups." Tetrahedron Letters, 1978 , 19, 2589.

-

Modern Application (Chemoselectivity): Chankeshwara, S. V.; Chakraborti, A. K.[2] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 2006 , 8, 3259–3262.

-

Comparative Reagent Guide: "Protecting Groups: Carbamates." Master Organic Chemistry.

Sources

visible-light induced Minisci reaction using N-(tert-butoxy)phthalimide

Application Note: Visible-Light Induced Minisci Methylation using -(tert-butoxy)phthalimide

Introduction & Strategic Value

The "Magic Methyl" effect—where the addition of a single methyl group significantly boosts the potency or metabolic stability of a drug candidate—is a cornerstone of medicinal chemistry. Traditional Minisci methylation often utilizes harsh oxidants (persulfates) and high temperatures.

The protocol described here utilizes

Key Advantages[1]

-

Safety: Replaces explosive peroxides and high-pressure gases.

-

Selectivity: Operates under mild, visible-light conditions (Room Temp), preserving sensitive functional groups.[1]

-

Operational Simplicity: The reagent is a stable, crystalline solid.

Mechanistic Principles

Understanding the radical cascade is critical for troubleshooting. The reaction does not transfer the tert-butoxy group; it transfers a methyl group via fragmentation.

The Radical Cascade[1]

-

Photoexcitation: The photocatalyst (PC) absorbs blue light, reaching an excited state (

). -

Reductive Cleavage:

(or a reductant in the cycle) transfers an electron to -

N-O Bond Homolysis: The reduced reagent fragments, releasing the phthalimide anion and the

radical . -

-Scission (The Critical Step): The

-

Minisci Addition: The electrophilic

attacks the protonated heteroarene (most electron-deficient position). -

Re-aromatization: Oxidation and deprotonation restore aromaticity, yielding the methylated product.

Pathway Visualization

Figure 1: Mechanistic pathway showing the generation of the methyl radical via

Experimental Protocol

Reagent Stoichiometry Table

| Component | Role | Equiv. | Conc. | Notes |

| Heteroarene | Substrate | 1.0 | 0.1 M | Limiting reagent. |

| Methyl Source | 1.5 - 2.0 | - | Excess ensures high conversion. | |

| Photocatalyst | PC | 1-2 mol% | - | Eosin Y (organic) or Ru(bpy) |

| Hantzsch Ester (HE) | Reductant | 1.5 | - | Optional: Required if using Eosin Y (reductive quenching). |

| TFA / HCl | Activator | 1.0 - 2.0 | - | Protonates the heterocycle to lower LUMO. |

| Solvent | Medium | - | - | DCM, MeCN, or DMSO (degassed). |

Step-by-Step Procedure (Standard Scale: 0.2 mmol)

Step 1: Preparation of Reaction Vessel

-

Equip a 10 mL borosilicate glass vial with a magnetic stir bar.

-

Add the Heteroarene (0.20 mmol, 1.0 equiv).

-

Add

-(tert-butoxy)phthalimide (66 mg, 0.30 mmol, 1.5 equiv). -

Add Photocatalyst (e.g., Eosin Y: 2.6 mg, 2 mol%).

-

Optional: Add Hantzsch Ester (76 mg, 0.30 mmol) if utilizing an organic dye reductive cycle.

Step 2: Solvent & Acid Addition

-

Add Dichloromethane (DCM) or Acetonitrile (MeCN) (2.0 mL).

-

Note: DCM often favors radical lifetime; MeCN solubilizes polar substrates.

-

-

Add Trifluoroacetic acid (TFA) (15 µL, 0.20 mmol, 1.0 equiv).

-

Critical: If the substrate is acid-sensitive, use a phosphate buffer or omit acid (yields may decrease).

-

Step 3: Degassing (Crucial for Radical Chemistry)

-

Seal the vial with a septum cap.

-

Sparge the solution with Nitrogen or Argon gas for 5–10 minutes via a needle inlet/outlet.

-

Why: Oxygen is a radical scavenger and will quench the methyl radical, halting the reaction.

-

Step 4: Irradiation

-

Place the vial 2–3 cm away from a Blue LED (450–460 nm, ~10-40 W) .

-

Stir vigorously at room temperature. Use a fan to keep the reaction vessel cool (< 30°C).

-

Irradiate for 12–24 hours.

Step 5: Work-up & Purification

-

Dilute the mixture with saturated aqueous NaHCO

(to neutralize TFA). -

Extract with DCM or EtOAc (3 x 10 mL).

-

Dry organic layers over Na

SO -

Purify via flash column chromatography.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction | Oxygen Quenching | Re-degas rigorously; ensure positive inert pressure. |

| Low Yield | Poor Light Penetration | Check concentration; dilute to 0.05 M. Ensure vial glass is not UV-blocking. |

| Poly-methylation | Radical Excess | Reduce reagent equivalents to 1.1–1.2; stop reaction earlier. |

| Substrate Degradation | Acid Sensitivity | Switch TFA to Lewis Acid (e.g., ZnCl |

Substrate Scope Limitations

-

Electron-Rich Heterocycles: (e.g., electron-rich indoles) may react sluggishly as Minisci is nucleophilic radical attack.

-

Position Selectivity: The methyl radical attacks the most electron-deficient carbon (usually C2 or C4 in pyridines). If these are blocked, C3 alkylation is rare.

References

-

Original Method (N-Alkoxyphthalimides)

- Title: Visible-Light-Promoted Methylation of Heteroarenes using this compound as a Methyl Radical Source

- Source:Organic Letters (2018/2019 Context) / Chemical Science (General N-alkoxy context).

- Note: While specific "N-(tert-butoxy)

-

Authoritative Link (General Mechanism):

-

Mechanistic Found

-Scission):-

Title

-Scission of Alkoxy Radicals in Synthetic Transformations[2] - Source:Chemical Reviews / J. Am. Chem. Soc.

- Context: Explains the kinetic favorability of Methyl radical formation

-

Link:

-

-

Visible-Light Minisci Reviews

-

Title: Recent Advances in Visible-Light-Mediated Minisci Reactions[3]

- Source:Chemical Reviews (2022)

-

Link:

-

(Note: Ensure all safety protocols regarding radical chemistry and high-intensity light sources are followed. Phthalimide byproducts are generally non-toxic but should be disposed of as chemical waste.)

One-Pot Synthesis of N-Protected Amino Acids: A Senior Application Scientist's Guide

Introduction: The Critical Role of N-Protection in Synthesis

In the intricate world of peptide synthesis, drug development, and complex organic chemistry, the selective manipulation of functional groups is paramount. Amino acids, the foundational units of peptides and proteins, possess both a nucleophilic amino group and a carboxylic acid. To prevent undesirable side reactions, such as self-polymerization during carboxyl group activation, the temporary masking of the amino group is a critical first step. This process, known as N-protection, must be robust, high-yielding, and reversible under conditions that do not compromise the integrity of the rest of the molecule.

One-pot synthesis methodologies for N-protection have become increasingly vital in modern chemical workflows. By minimizing intermediate isolation and purification steps, these approaches offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability. This guide provides an in-depth exploration of the one-pot synthesis of N-protected amino acids, focusing on the three most ubiquitous protecting groups: Boc, Cbz, and Fmoc. We will delve into the underlying mechanisms, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering researchers to confidently and successfully implement these essential transformations.

The Pillars of N-Protection: Boc, Cbz, and Fmoc

The choice of an N-protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its removal and the stability of other functional groups present in the molecule. The three most common carbamate-based protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—form the cornerstone of modern peptide chemistry due to their distinct deprotection mechanisms, which allows for orthogonal protection strategies.[1]

-

Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid), making it suitable for syntheses where base-labile groups need to be preserved.[2]

-

Cbz (benzyloxycarbonyl or Z): Cleaved by catalytic hydrogenolysis, offering a mild deprotection method that is orthogonal to both acid- and base-labile groups.[3]

-

Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a weak base (e.g., piperidine), providing a mild, acid-free deprotection strategy that is central to modern solid-phase peptide synthesis (SPPS).[4]

I. The Boc Group: Acid-Labile Protection

The Boc group is a widely used protecting group due to its stability under a broad range of reaction conditions and its facile removal with acid.[2] The most common reagent for its introduction is di-tert-butyl dicarbonate (Boc)₂O.

A. Reaction Mechanism

The one-pot synthesis of N-Boc-amino acids proceeds via a straightforward nucleophilic acyl substitution. The amino group of the amino acid attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc-amino acid, carbon dioxide, and tert-butanol. The release of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5]

Caption: General scheme for Boc protection of an amino acid.

B. Detailed One-Pot Protocol for N-Boc-Alanine

This protocol is a robust starting point for the Boc protection of most standard amino acids.

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine (1.0 eq.) in a 1:1 (v/v) mixture of dioxane and water. Add triethylamine (1.5 eq.) to the solution and stir until the amino acid is fully dissolved.

-

Reaction: To the stirring solution at room temperature, add (Boc)₂O (1.1 eq.) portion-wise. The reaction is typically exothermic. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 5% citric acid solution. The N-Boc-alanine will precipitate out as a white solid or oil.

-

Extract the product into ethyl acetate (3x).

-

-

Isolation and Purification:

-

Combine the organic extracts and wash with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-alanine.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

C. Causality Behind Experimental Choices

-

Solvent System (Dioxane/Water): The biphasic system is crucial for solubilizing both the polar amino acid (as its triethylammonium salt) and the nonpolar (Boc)₂O, thereby facilitating the reaction.

-

Base (Triethylamine): Et₃N serves two purposes: it deprotonates the carboxylic acid and the ammonium group of the amino acid, increasing the nucleophilicity of the amino group and aiding in its dissolution. An excess is used to drive the reaction to completion.

-

Acidification (Citric Acid): After the reaction, the product exists as a salt. Acidification protonates the carboxylate, rendering the N-Boc-amino acid less water-soluble and allowing for its extraction into an organic solvent. Citric acid is a mild acid that is less likely to cause premature cleavage of the Boc group compared to strong mineral acids.

-

Work-up Extraction: The initial extraction of the basic aqueous layer with ethyl acetate removes the non-polar by-product, tert-butanol, and any excess (Boc)₂O.

D. Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient stirring, low temperature, or insufficient base. | Ensure vigorous stirring. Allow the reaction to proceed at room temperature. Check the quality and quantity of the base. |

| Low Yield | Premature cleavage of the Boc group during acidification. | Use a milder acid like citric acid and perform the acidification at 0°C. Extract the product immediately after acidification. |

| Formation of Dipeptide | Not a common side reaction in Boc protection with (Boc)₂O. | This is more prevalent with more reactive acylating agents. |

| Oily Product | The N-Boc-amino acid may not be crystalline. | Purify by column chromatography or attempt to form a dicyclohexylammonium (DCHA) salt by adding one equivalent of dicyclohexylamine to a solution of the product in diethyl ether. |

II. The Cbz Group: Protection via Hydrogenolysis

The benzyloxycarbonyl (Cbz or Z) group is a classic and highly reliable protecting group, particularly in solution-phase synthesis. Its key advantage is its stability to both acidic and basic conditions, with removal typically achieved by catalytic hydrogenolysis.[][7]

A. Reaction Mechanism

The introduction of the Cbz group is often performed under Schotten-Baumann conditions.[8] This involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) in a biphasic system with a base. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Caption: Schotten-Baumann synthesis of an N-Cbz-amino acid.

B. Detailed One-Pot Protocol for N-Cbz-Glycine

Materials:

-

Glycine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Diethyl ether or Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Water (deionized)

Procedure:

-

Dissolution: In a flask, dissolve glycine (1.0 eq.) in an aqueous solution of NaOH (2.0 eq.) and cool the mixture to 0°C in an ice bath.

-

Reaction: While maintaining the temperature at 0°C and stirring vigorously, add benzyl chloroformate (1.1 eq.) and an additional portion of NaOH solution (1.0 eq.) dropwise and simultaneously from separate addition funnels. The pH should be maintained between 8 and 10.[9]

-

Work-up:

-

After the addition is complete, continue stirring at 0°C for 10 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of N-Cbz-glycine will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold water.

-

Dry the product under vacuum. Recrystallization from a suitable solvent like chloroform or an ethyl acetate/hexanes mixture can be performed if necessary.[10]

-

C. Causality Behind Experimental Choices

-

Schotten-Baumann Conditions: The use of a two-phase system (water and an immiscible organic solvent for the acyl chloride) with a base is a classic method for acylation. The base in the aqueous phase neutralizes the HCl byproduct, preventing it from protonating the starting amine, which would render it unreactive.[8]

-

pH Control: Maintaining a pH between 8 and 10 is crucial. A lower pH can lead to the decomposition of Cbz-Cl, while a higher pH increases the risk of amino acid racemization.[9]

-

Temperature Control: The reaction is exothermic and keeping the temperature at 0°C minimizes side reactions, such as the hydrolysis of benzyl chloroformate, and reduces the potential for racemization.

D. Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low Yield | Hydrolysis of Cbz-Cl. | Ensure the reaction is kept cold (0°C) and the Cbz-Cl is added slowly. Use high-quality, freshly opened Cbz-Cl. |

| Racemization | High pH or prolonged reaction time at elevated temperature. | Carefully control the pH to be below 10. Keep the reaction temperature low. Minimize the reaction time after the addition of reagents.[9] |

| Product is an Oil | Impurities or inherent property of the derivative. | Wash the crude product thoroughly. Try different recrystallization solvents or purify by column chromatography. |

| Formation of Dipeptide | Activation of the carboxyl group of the newly formed Cbz-amino acid. | This is less common under these conditions but can be minimized by slow addition of Cbz-Cl and maintaining a low temperature. |

III. The Fmoc Group: Base-Labile Protection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups typically employed.[4]

A. Reaction Mechanism

The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction mechanism is analogous to that of Boc and Cbz protection, involving nucleophilic attack of the amino group on the electrophilic carbonyl of the Fmoc reagent. The reaction is typically carried out in a biphasic aqueous-organic system with a base like sodium bicarbonate or sodium carbonate.

Caption: General synthesis of an N-Fmoc-amino acid.

B. Detailed One-Pot Protocol for N-Fmoc-Phenylalanine

Materials:

-

L-Phenylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu

-

Sodium carbonate (Na₂CO₃)

-

Acetone or Dioxane

-

Water (deionized)

-

Diethyl ether

-

6M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: In a flask, dissolve L-Phenylalanine (1.0 eq.) in a 10% aqueous solution of sodium carbonate (2.5 eq.) with stirring.

-

Reaction: Cool the solution to 0°C in an ice bath. In a separate container, dissolve Fmoc-Cl (1.05 eq.) in acetone or dioxane. Add the Fmoc-Cl solution dropwise to the stirred amino acid solution over 30-60 minutes, maintaining the temperature at 0°C. After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up:

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove impurities like fluorenylmethanol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6M HCl. The N-Fmoc-phenylalanine will precipitate.

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the product under vacuum. Recrystallization can be performed if needed.

-

C. Causality Behind Experimental Choices

-

Reagent Choice (Fmoc-Cl vs. Fmoc-OSu): Fmoc-Cl is often more reactive but also more susceptible to hydrolysis. Fmoc-OSu is a more stable solid and its succinimide byproduct is water-soluble and easily removed, often leading to cleaner reactions.[4]

-

Base (Sodium Carbonate): A mild inorganic base is sufficient to maintain the required pH for the reaction without causing significant racemization or decomposition of the Fmoc group.

-

Solvent (Acetone/Water or Dioxane/Water): Similar to the other methods, a mixed solvent system is necessary to dissolve both the polar amino acid salt and the nonpolar Fmoc reagent.

D. Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low Yield | Hydrolysis of Fmoc-Cl. | Use Fmoc-OSu instead of Fmoc-Cl. Ensure the reaction is kept cold during the addition of the reagent. |

| Formation of Fluorenylmethanol | Hydrolysis of the Fmoc reagent by the aqueous base. | This is a common byproduct, especially with Fmoc-Cl. It can be removed by washing the basic reaction mixture with diethyl ether before acidification. |

| Incomplete Reaction | Poor solubility of the amino acid or Fmoc reagent. | Ensure adequate solvent volume and vigorous stirring. For very hydrophobic amino acids, a higher proportion of organic solvent may be needed. |

| Dipeptide Formation | A known side reaction with Fmoc-Cl. | Use of Fmoc-OSu minimizes this side reaction. Slow, controlled addition of the Fmoc reagent at low temperature is also beneficial. |

IV. Comparative Data and Physicochemical Properties

The choice of protecting group can influence the properties and yield of the final product. The following tables provide a summary of typical yields for different amino acids and some key physicochemical properties.

Table 1: Comparative Yields of One-Pot N-Protection for Various Amino Acids

| Amino Acid | Protecting Group | Typical Yield (%) | Reference |

| Glycine | Boc | 85-95 | General Knowledge |

| Alanine | Boc | 90-98 | General Knowledge |

| Phenylalanine | Boc | 88-96 | General Knowledge |

| Glycine | Cbz | 80-90 | [11] |

| Alanine | Cbz | 82-92 | General Knowledge |

| Phenylalanine | Cbz | 85-95 | General Knowledge |

| Glycine | Fmoc | 85-95 | [12] |

| Alanine | Fmoc | 88-97 | [12] |

| Phenylalanine | Fmoc | 90-98 | [12] |

Note: Yields are highly dependent on the specific reaction conditions and scale.

Table 2: Physicochemical Properties of N-Protected Amino Acids

| Property | N-Boc-Amino Acids | N-Cbz-Amino Acids | N-Fmoc-Amino Acids |

| General Appearance | Typically white crystalline solids or oils | Often crystalline white solids | White to off-white crystalline solids |

| Solubility | Generally soluble in most organic solvents | Good solubility in many organic solvents, often enhances crystallinity | Good solubility in polar organic solvents like DMF and NMP[13] |

| Stability | Stable to base and nucleophiles; acid-labile | Stable to acid and base; sensitive to catalytic hydrogenation | Stable to acid; base-labile |

| Key Byproducts of Introduction | t-Butanol, CO₂ | Benzyl alcohol, HCl | Fluorenylmethanol, HCl/HOSu |

V. Safety Precautions

Working with the reagents for N-protection requires strict adherence to safety protocols.

-

Di-tert-butyl dicarbonate ((Boc)₂O): This compound is a flammable solid and is toxic if inhaled. It is also a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[][]

-

Benzyl chloroformate (Cbz-Cl): This is a corrosive and toxic liquid that is a lachrymator. It is also a suspected carcinogen. All manipulations should be carried out in a fume hood with appropriate PPE. It reacts with water and should be handled under anhydrous conditions.[3]

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): This is a corrosive solid that causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin. Handle with extreme care in a fume hood, wearing full PPE.[5]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The one-pot synthesis of N-protected amino acids is a fundamental and enabling technology in chemical synthesis. By understanding the mechanisms and the rationale behind the various protocols for Boc, Cbz, and Fmoc protection, researchers can select the optimal strategy for their specific synthetic goals. The protocols and troubleshooting guides provided herein serve as a practical resource for achieving high-yielding, efficient, and reliable N-protection, paving the way for the successful synthesis of complex molecules.

References

- Boc-ON Technical Support Information Bulletin 1184. (n.d.).

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-